molecular formula C7H5F3O2 B1299577 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one CAS No. 204516-30-3

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Cat. No.: B1299577
CAS No.: 204516-30-3
M. Wt: 178.11 g/mol
InChI Key: XMNCXRKURVVCBP-UHFFFAOYSA-N
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Description

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is an organic compound with the molecular formula C7H5F3O2 and a molecular weight of 178.11 g/mol It is a pyran derivative, characterized by a six-membered ring containing one oxygen atom and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These methods are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and can be supplied in various grades, including high purity forms .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyran derivatives, while substitution reactions can produce a variety of functionalized pyran compounds.

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one can be compared with other pyran derivatives, such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other pyran derivatives.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNCXRKURVVCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368050
Record name 2-methyl-6-(trifluoromethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204516-30-3
Record name 2-methyl-6-(trifluoromethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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